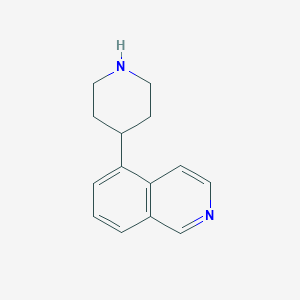

5-(Piperidin-4-yl)isoquinoline

Description

BenchChem offers high-quality 5-(Piperidin-4-yl)isoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Piperidin-4-yl)isoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-piperidin-4-ylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-2-12-10-16-9-6-14(12)13(3-1)11-4-7-15-8-5-11/h1-3,6,9-11,15H,4-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKZEWOPMRXZBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC3=C2C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-(Piperidin-4-yl)isoquinoline chemical structure and properties

An In-Depth Technical Guide to the 5-(Piperidin-4-yl)isoquinoline Scaffold: Synthesis, Properties, and Therapeutic Potential

Executive Summary

The fusion of privileged scaffolds is a cornerstone of modern medicinal chemistry, aimed at creating novel molecular architectures with enhanced therapeutic potential. This guide provides a comprehensive technical overview of the 5-(Piperidin-4-yl)isoquinoline core, a structure that marries the rich pharmacological heritage of the isoquinoline ring system with the favorable pharmacokinetic properties conferred by the piperidine moiety. Isoquinoline and its derivatives are integral to a vast array of natural products and synthetic drugs, exhibiting activities ranging from anticancer to antimicrobial.[1][2] Concurrently, the piperidine ring is a ubiquitous feature in pharmaceuticals, often employed to enhance solubility, bioavailability, and target engagement.[3] This document, intended for researchers and drug development professionals, will dissect the chemical properties, propose robust synthetic strategies, and explore the promising biological rationale for developing drug candidates based on this hybrid scaffold.

The Isoquinoline Core: A Privileged Scaffold in Medicinal Chemistry

The isoquinoline framework, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a foundational structure in pharmacology.[1][4] Its inherent chemical properties make it a versatile starting point for drug design.

-

Chemical and Physical Properties: Isoquinoline is a weak base with a pKa of approximately 5.14, allowing it to form salts and interact with biological targets through ionic bonding.[4] It is generally soluble in organic solvents and dilute acids.[4][5] The electron-withdrawing nature of the nitrogen atom deactivates the pyridine ring towards electrophilic substitution, which preferentially occurs on the benzene ring at the C-5 and C-8 positions.[5][6] Conversely, the C-1 position is susceptible to nucleophilic attack.[5]

-

Biological Significance: The isoquinoline nucleus is the backbone of numerous alkaloids with potent medicinal properties, including the vasodilator papaverine and the antimicrobial agent berberine.[4][7] Synthetic derivatives have been developed as anticancer agents (e.g., topoisomerase I inhibitors), anti-inflammatory compounds, antivirals, and neuroprotective agents.[2][3][8][9] This broad spectrum of activity underscores the ability of the isoquinoline scaffold to present functional groups in a conformationally favorable manner for interaction with a wide range of biological macromolecules.

The Piperidine Moiety: A Key to Drug-Like Properties

The saturated heterocycle piperidine is one of the most common ring systems found in pharmaceuticals. Its inclusion in a molecule is a deliberate strategic choice to optimize its drug-like properties.

-

Pharmacokinetic Enhancement: The basic nitrogen of the piperidine ring is typically protonated at physiological pH, which can significantly enhance aqueous solubility. This is a critical factor for oral bioavailability and formulation development. The piperidinyl group can also improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

-

Structural Role: As a semi-rigid scaffold, the piperidine ring can orient substituents in precise three-dimensional arrangements, which is crucial for high-affinity binding to enzyme active sites or receptor pockets.[10] This conformational constraint reduces the entropic penalty of binding compared to more flexible aliphatic chains.

5-(Piperidin-4-yl)isoquinoline: Structural Analysis and Physicochemical Properties

The target molecule combines these two powerful moieties, linking the C-4 position of the piperidine ring directly to the C-5 position of the isoquinoline core. This specific linkage places the piperidine group on the electron-rich benzene portion of the isoquinoline, opening avenues for unique biological interactions.

Chemical Structure:

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale / Comment |

| Molecular Formula | C₁₄H₁₆N₂ | Derived from the chemical structure. |

| Molecular Weight | 212.29 g/mol | Calculated from the molecular formula. |

| pKa | ~5.2 (Isoquinoline N), ~10.5 (Piperidine N) | The isoquinoline nitrogen retains its weak basicity[4]. The piperidine nitrogen is a typical secondary amine and is significantly more basic. |

| Predicted LogP | ~2.5 - 3.0 | The combination of an aromatic system and an aliphatic amine suggests moderate lipophilicity, crucial for cell membrane permeability. |

| Hydrogen Bond Donors | 1 (Piperidine N-H) | The secondary amine of the piperidine. |

| Hydrogen Bond Acceptors | 2 (Isoquinoline N, Piperidine N) | The lone pairs on both nitrogen atoms can accept hydrogen bonds. |

Synthetic Strategies and Methodologies

The synthesis of 5-(Piperidin-4-yl)isoquinoline can be approached through modern cross-coupling reactions, which offer high yields and functional group tolerance. A retrosynthetic analysis points to a convergent strategy involving a 5-substituted isoquinoline and a protected piperidine derivative.

Proposed Retrosynthetic Pathway

A robust approach is the Suzuki-Miyaura cross-coupling reaction. The key disconnection is at the C-C bond between the two rings. This requires a 5-halo-isoquinoline (e.g., 5-bromoisoquinoline) and a piperidine-4-boronic acid derivative.

Sources

- 1. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one | 651308-75-7 [smolecule.com]

- 4. Isoquinoline - Wikipedia [en.wikipedia.org]

- 5. uop.edu.pk [uop.edu.pk]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

The Ascendant Pharmacophore: A Technical Guide to the Biological Activity of 5-(Piperidin-4-yl)isoquinoline

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of the heterocyclic scaffold, 5-(piperidin-4-yl)isoquinoline. As a Senior Application Scientist, the following content is structured to deliver not just a review of existing data, but a practical and insightful resource for leveraging this promising molecule in drug discovery and development. We will delve into the causality behind synthetic strategies and experimental designs, grounding our discussion in established scientific principles and cutting-edge research.

Introduction: The Strategic Fusion of Two Privileged Scaffolds

The isoquinoline nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities.[1][2][3] From the potent analgesic properties of morphine to the vasodilatory effects of papaverine, the isoquinoline motif has consistently yielded clinically significant molecules.[4] Its rigid, planar structure provides an ideal framework for precise spatial orientation of functional groups, enabling high-affinity interactions with a multitude of biological targets.[5] The diverse biological profile of isoquinoline derivatives includes anticancer, antimicrobial, antifungal, antiviral, anti-inflammatory, and notable effects on the central nervous system.[6][7]

Similarly, the piperidine ring is a ubiquitous feature in pharmaceuticals, prized for its ability to introduce a basic nitrogen center, improve pharmacokinetic properties, and serve as a versatile linker or pharmacophoric element. When these two privileged structures are combined, as in 5-(piperidin-4-yl)isoquinoline, a novel chemical entity emerges with the potential for unique and potent biological activities. This guide will illuminate the current understanding and future prospects of this specific molecular architecture.

Synthesis and Chemical Properties

The synthesis of 5-(piperidin-4-yl)isoquinoline, while not extensively detailed in publicly accessible literature for this specific isomer, can be approached through established methodologies for the functionalization of the isoquinoline core. A plausible and efficient synthetic strategy involves a cross-coupling reaction, a powerful tool in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Proposed Synthetic Workflow: A Cross-Coupling Approach

A logical synthetic route would commence with a halogenated isoquinoline precursor, such as 5-bromoisoquinoline, which can be synthesized via established methods. The piperidine moiety can then be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using an appropriately protected piperidine-4-boronic acid derivative or a stannane, respectively. The use of a protecting group on the piperidine nitrogen, such as a tert-butyloxycarbonyl (Boc) group, is crucial to prevent side reactions. The final step would involve the deprotection of the piperidine nitrogen to yield the target compound.

Below is a conceptual workflow for the synthesis of 5-(piperidin-4-yl)isoquinoline:

Caption: Potential kinase inhibition pathway for anticancer activity.

The isoquinoline scaffold is a well-established pharmacophore for CNS-active compounds. [7]The piperidine ring is also a common feature in many CNS drugs. The combination of these two moieties in 5-(piperidin-4-yl)isoquinoline suggests a high probability of activity at various CNS targets, including dopamine, serotonin, and opioid receptors. Patent literature hints at the exploration of piperidinyl-isoquinoline derivatives for neurodegenerative diseases like Alzheimer's and Parkinson's. [8][9]

Numerous isoquinoline derivatives have demonstrated significant antimicrobial and antifungal properties. [3][6]The quaternization of the isoquinoline nitrogen or the presence of a basic side chain, such as the piperidine ring, can enhance the interaction with microbial cell membranes, leading to cell lysis. The structural similarity to known antifungal agents like fenpropidin, which contains a piperidine ring, further supports the potential for antimycotic activity. [10][11]

Quantitative Data from Structurally Related Compounds

While specific IC50 or Ki values for 5-(piperidin-4-yl)isoquinoline are not readily available, data from closely related compounds can provide a valuable benchmark. For example, certain pyrimido[2,1-a]isoquinolin-4-one derivatives containing a piperazinyl moiety (a close analog of piperidinyl) have shown potent inhibition of phosphodiesterase with IC50 values in the low micromolar range. [12]

Experimental Protocols for Biological Evaluation

To elucidate the biological activity of 5-(piperidin-4-yl)isoquinoline, a systematic and tiered screening approach is recommended. The following protocols provide a framework for a comprehensive evaluation.

In Vitro Assay Workflow

A robust in vitro evaluation should begin with broad screening panels to identify initial areas of activity, followed by more focused assays to determine specific targets and mechanisms.

Caption: Tiered in vitro assay workflow for biological characterization.

Step-by-Step Protocol: Kinase Inhibition Assay

Given the prevalence of kinase inhibition as a mechanism for isoquinoline derivatives, a representative protocol for a cell-free kinase inhibition assay is provided below.

Objective: To determine the in vitro inhibitory activity of 5-(piperidin-4-yl)isoquinoline against a panel of protein kinases.

Materials:

-

5-(Piperidin-4-yl)isoquinoline (test compound)

-

Recombinant protein kinases

-

Kinase-specific peptide substrates

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Staurosporine (positive control)

-

DMSO (vehicle control)

-

Microplate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)

Procedure:

-

Compound Preparation: Prepare a stock solution of 5-(piperidin-4-yl)isoquinoline in DMSO. Create a dilution series of the compound in the kinase assay buffer.

-

Reaction Setup: In a microplate, add the kinase, the peptide substrate, and the test compound or control.

-

Initiation of Reaction: Add ATP to each well to start the kinase reaction.

-

Incubation: Incubate the plate at the optimal temperature for the specific kinase (typically 30-37°C) for a predetermined time.

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Data Analysis: Measure the signal on a microplate reader. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Self-Validation: The inclusion of a potent, non-selective kinase inhibitor like staurosporine as a positive control and a vehicle control (DMSO) ensures the validity of the assay. The Z'-factor should be calculated to assess the quality and robustness of the assay.

Conclusion and Future Directions

5-(Piperidin-4-yl)isoquinoline represents a compelling molecular scaffold with significant, albeit largely unexplored, therapeutic potential. Based on the extensive biological activities of its constituent pharmacophores, this compound is a prime candidate for investigation in oncology, neuropharmacology, and infectious diseases. The synthetic accessibility through modern cross-coupling methods allows for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies.

Future research should focus on the definitive synthesis and comprehensive biological profiling of 5-(piperidin-4-yl)isoquinoline. A systematic approach, as outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this promising molecule and paving the way for the development of novel, efficacious, and safe medicines.

References

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2023). Molecules. [Link]

-

Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). RSC Medicinal Chemistry. [Link]

-

Isoquinoline. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

-

Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025). Archiv der Pharmazie. [Link]

-

Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. (2025). Archiv der Pharmazie. [Link]

-

Biologically Active Isoquinoline Alkaloids covering 2014-2018. (2019). RSC Advances. [Link]

- Isoquinoline compounds and medicinal use thereof. (2006).

- Process for making isoquinoline compounds. (2016).

-

Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. (1996). General Pharmacology: The Vascular System. [Link]

-

Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2022). Molecules. [Link]

-

Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles. (2022). Molecules. [Link]

-

Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). International Journal of Pharmaceutical Investigation. [Link]

- Preparation method of isoquinoline compounds. (2022).

-

Product Class 5: Isoquinolines. (2005). Science of Synthesis. [Link]

-

Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharma Guideline. [Link]

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoquinoline - Wikipedia [en.wikipedia.org]

- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US20060094743A1 - Isoquinoline compounds and medicinal use thereof - Google Patents [patents.google.com]

- 9. CN114573569A - Preparation method of isoquinoline compounds - Google Patents [patents.google.com]

- 10. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling of 5-(Piperidin-4-yl)isoquinoline Interactions with Protein Kinases

This guide provides a comprehensive, technically-grounded framework for investigating the molecular interactions of the 5-(piperidin-4-yl)isoquinoline scaffold using a suite of powerful in silico modeling techniques. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of steps to explain the critical reasoning and scientific causality behind each phase of the computational workflow.

Introduction: The Isoquinoline Scaffold and the Imperative for Computational Modeling

The isoquinoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous bioactive compounds with diverse therapeutic applications. When functionalized with a piperidinyl group at the 5-position, it yields a scaffold known to produce potent inhibitors of various protein kinases. A prime example is its application in developing inhibitors for Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of cellular contraction and motility.[1][2]

Given the vast chemical space and the high costs of traditional high-throughput screening, in silico modeling has become an indispensable tool in modern drug discovery.[3] Computational methods allow for the rapid, cost-effective evaluation of binding hypotheses, elucidation of structure-activity relationships (SAR), and optimization of lead compounds before committing to expensive and time-consuming chemical synthesis and biological testing. This guide will use the interaction between a 5-(piperidin-4-yl)isoquinoline derivative and ROCK1 as a practical, field-relevant example to illustrate a robust, multi-stage computational analysis pipeline.

Part 1: Target Selection and Structural Preparation

The validity of any structure-based design project hinges on the quality of the target protein's three-dimensional structure. Therefore, the initial steps of acquiring and meticulously preparing this structure are of paramount importance.

Rationale for Target Selection: ROCK1 Kinase

Rho-associated protein kinase 1 (ROCK1) is a serine/threonine kinase that is a major effector in the RhoA signaling pathway.[4] Its role in various pathologies has made it an attractive therapeutic target. Crucially, several potent isoquinoline-based inhibitors of ROCK have been identified, and crystal structures of ROCK1 in complex with such inhibitors are publicly available.[5][6] This wealth of existing data provides an authoritative foundation for our modeling studies, allowing for both robust protocol development and subsequent validation of our results against known binding modes. For this guide, we will utilize the crystal structure of ROCK1, specifically its kinase domain, which is the site of ATP-competitive inhibition.[4][7]

Protocol 1: Target Protein Acquisition and Preparation

This protocol outlines the essential steps for preparing the ROCK1 kinase domain for molecular docking. The goal is to produce a structurally clean and chemically correct protein model.

Objective: To download, clean, and prepare the crystal structure of ROCK1 for subsequent docking simulations.

Tools:

-

RCSB Protein Data Bank (PDB) for structure acquisition.

-

Molecular visualization software such as UCSF Chimera or PyMOL.[8]

Step-by-Step Methodology:

-

Structure Acquisition:

-

Navigate to the RCSB PDB website (rcsb.org).

-

Search for a suitable high-resolution crystal structure of the human ROCK1 kinase domain. For this guide, PDB ID: 2ETR is an excellent choice as it contains ROCK1 in complex with the inhibitor Y-27632, clearly defining the ATP-binding pocket.[5]

-

Download the structure in PDB format.

-

-

Initial Inspection and Cleaning:

-

Load the downloaded PDB file into PyMOL or Chimera.

-

Causality: Crystal structures are not perfect models. They often contain non-essential components (e.g., crystallization agents, excess water molecules) and may have multiple conformations for certain residues. These must be removed to prevent them from interfering with the docking algorithm.

-

Remove all water molecules, co-solvents, and any co-crystallized ligands. We remove the original ligand to perform a "re-docking" or to dock our novel compound into an empty site.

-

If the biological unit is a dimer or multimer, isolate the single chain of interest (e.g., Chain A) that contains the active site.[9]

-

-

Structural Refinement:

-

Causality: PDB files often lack hydrogen atoms to keep file sizes manageable. However, hydrogen atoms are critical for defining the correct ionization states of residues and for forming hydrogen bonds, which are key protein-ligand interactions.

-

Add polar hydrogen atoms to the protein structure using the built-in tools in your visualization software (e.g., PyMOL's h_add command).

-

Inspect the structure for any missing side chains or backbone atoms. If any are present, they must be modeled in using tools like SWISS-MODEL or the model-building functionalities within Chimera.

-

-

Final Output:

-

Save the cleaned, hydrogen-added, and repaired protein structure as a new PDB file. This file will be the input for the next stage of preparation specific to the docking software.

-

Part 2: Ligand Preparation and Chemical Correctness

Just as with the protein, the ligand must be prepared to represent its most likely state in a biological environment. This involves generating a 3D conformation and, critically, assigning the correct protonation state.

Protocol 2: Ligand Preparation for Docking

Objective: To generate a 3D, energy-minimized structure of 5-(piperidin-4-yl)isoquinoline with the correct protonation state for docking.

Tools:

-

A 2D chemical drawing tool (e.g., ChemDraw, MarvinSketch).

-

A tool for 3D structure generation and charge assignment (e.g., UCSF Chimera, Open Babel).[10]

Step-by-Step Methodology:

-

2D to 3D Conversion:

-

Draw the 2D structure of 5-(piperidin-4-yl)isoquinoline.

-

Use a tool like Open Babel or the integrated features in Chimera to convert this 2D representation into a 3D structure.

-

-

Protonation State Assignment:

-

Causality: The charge of a molecule dramatically affects its electrostatic interactions. The 5-(piperidin-4-yl)isoquinoline scaffold contains two basic nitrogen atoms: one in the piperidine ring and one in the isoquinoline ring. Their pKa values determine whether they are protonated (positively charged) or neutral at physiological pH (~7.4).[11]

-

The piperidine nitrogen is a secondary amine with a pKa typically around 11, meaning it will be predominantly protonated and carry a +1 charge at pH 7.4.[12]

-

The isoquinoline nitrogen is an aromatic amine with a pKa around 5.14, meaning it will be predominantly neutral at pH 7.4.[13]

-

Therefore, the ligand should be modeled with a formal charge of +1, located on the piperidine nitrogen. Tools like MarvinSketch or Chimera can predict protonation states at a given pH.

-

-

Energy Minimization:

-

Causality: The initial 3D conversion may result in a high-energy conformation with unrealistic bond lengths or angles. Energy minimization refines the structure to a more stable, lower-energy state.

-

Perform a geometry optimization using a suitable force field (e.g., MMFF94 or AM1-BCC). This step ensures the ligand is in a low-energy, physically plausible conformation before docking.[10]

-

-

Final Output:

-

Save the final 3D structure in a format compatible with your docking software, such as MOL2 or PDBQT. This file should contain the correct 3D coordinates, atom types, and partial charges.[14]

-

Part 3: Predicting Binding with Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[15] It is a powerful method for rapidly screening virtual libraries and generating hypotheses about how a ligand interacts with a target's binding site.

Protocol 3: Molecular Docking with AutoDock Vina

Objective: To predict the binding pose and estimate the binding affinity of our prepared ligand to the ROCK1 active site.

Tools:

-

AutoDock Tools (for preparing input files).

-

AutoDock Vina (for performing the docking calculation).[16]

Step-by-Step Methodology:

-

Receptor and Ligand File Preparation:

-

Using AutoDock Tools, convert the prepared protein PDB file and ligand MOL2 file into the required PDBQT format. This step assigns atom types and charges necessary for the Vina scoring function.

-

-

Defining the Search Space (Grid Box):

-

Causality: Docking algorithms need to know where to search for a binding site. We define a 3D grid, or "docking box," that encompasses the entire ATP-binding pocket of ROCK1.

-

The box should be centered on the active site. A reliable way to do this is to use the coordinates of the original co-crystallized ligand (Y-27632 from PDB ID 2ETR) as the center of the box.

-

The size of the box should be large enough to allow the ligand to rotate and translate freely within the binding site, but not so large that it wastes computational time searching in irrelevant space. A size of 20x20x20 Å is often a good starting point.[17]

-

-

Configuring the Docking Run:

-

Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the name of the output file.

-

Expertise: The exhaustiveness parameter in Vina controls the thoroughness of the search. A higher value increases the chance of finding the true energy minimum but takes longer. A value of 32 is recommended for more rigorous searches, compared to the default of 8.[17]

-

-

Executing the Docking and Analyzing Results:

-

Run the Vina executable from the command line, providing the configuration file as input.

-

Vina will output a PDBQT file containing several predicted binding poses (typically 9-10), ranked by their binding affinity score in kcal/mol. The more negative the score, the stronger the predicted binding.

-

Load the receptor and the output poses back into PyMOL or Chimera to visualize the interactions. Analyze the top-ranked pose for key interactions, such as hydrogen bonds to the kinase hinge region, hydrophobic interactions, and electrostatic contacts.[18]

-

Data Presentation: Docking Results

| Pose ID | Binding Affinity (kcal/mol) | Key Interacting Residues (H-bonds, π-stacking, etc.) |

| 1 | -9.8 | H-bond with Met156 (Hinge), π-cation with Tyr88 |

| 2 | -9.5 | H-bond with Met156 (Hinge), Hydrophobic contact with Val94 |

| 3 | -9.2 | H-bond with Glu154 (Hinge) |

Note: Data is illustrative and would be generated from an actual docking run.

Part 4: Assessing Complex Stability with Molecular Dynamics

While docking provides a valuable static snapshot of a potential binding mode, it does not account for the inherent flexibility of the protein or the dynamic nature of the interactions in a solvent environment. Molecular Dynamics (MD) simulations address this by modeling the movement of atoms and molecules over time.[19][20]

Protocol 4: Protein-Ligand MD Simulation with GROMACS

Objective: To evaluate the stability of the top-ranked docked pose of the 5-(piperidin-4-yl)isoquinoline-ROCK1 complex in a simulated physiological environment.

Tools:

-

GROMACS (for MD simulation).[21]

-

A force field (e.g., CHARMM36m, AMBER).

Step-by-Step Methodology:

-

System Preparation:

-

Causality: MD simulations require a complete system definition, including topology files that describe the bond lengths, angles, and charges for every molecule. The protein and ligand must be parameterized according to a chosen force field.

-

Combine the PDB files of the protein (from Part 1) and the best ligand pose (from Part 3) into a single complex file.

-

Generate topology files for the protein using GROMACS tools (pdb2gmx).

-

Generate a topology and parameter file for the ligand. This is a critical step, often requiring external tools like CGenFF or antechamber to generate parameters compatible with the protein force field.

-

-

Solvation and Ionization:

-

Define a simulation box (e.g., a cubic box with 1.0 nm distance from the complex to the edge).

-

Fill the box with a pre-equilibrated water model (e.g., TIP3P).

-

Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and to mimic a physiological salt concentration (e.g., 0.15 M).

-

-

Simulation Execution (Minimization, Equilibration, Production):

-

Energy Minimization: Remove any steric clashes or bad contacts in the initial system setup.

-

NVT Equilibration: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are typically applied to the protein and ligand to allow the solvent to equilibrate around them.

-

NPT Equilibration: Equilibrate the system's pressure while maintaining the target temperature. This ensures the correct density. Position restraints are gradually released.

-

Production MD: Run the simulation for a set period (e.g., 100 nanoseconds) without restraints to observe the natural dynamics of the complex.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and the ligand is not diffusing out of the binding pocket.

-

Root Mean Square Fluctuation (RMSF): Plot the RMSF of each protein residue to identify flexible and rigid regions.

-

Interaction Analysis: Analyze the trajectory to measure the persistence of key interactions (e.g., hydrogen bonds) identified during docking.

-

Data Presentation: Key MD Simulation Metrics

| Metric | Value | Interpretation |

| Average Backbone RMSD | 0.25 nm | System is stable after initial equilibration. |

| Average Ligand RMSD | 0.15 nm | Ligand remains stably bound in the active site. |

| H-bond Occupancy (Ligand-Met156) | 85% | The key hinge interaction is highly stable over time. |

Note: Data is illustrative and would be generated from an actual MD run.

Part 5: Ligand-Based Design and Predictive Modeling

When a high-quality structure of the target protein is unavailable, or to complement structure-based methods, ligand-based approaches can be employed. These methods derive models from the chemical structures of known active and inactive compounds.

Pharmacophore Modeling

A pharmacophore is a 3D arrangement of steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target.[22][23]

-

Causality & Application: By analyzing a set of known potent ROCK inhibitors with the isoquinoline scaffold, a pharmacophore model can be generated. This model might consist of features like a hydrogen bond acceptor, a hydrogen bond donor, an aromatic ring, and a positive ionizable feature, all with specific spatial relationships.[24] This model can then be used as a 3D query to rapidly screen large compound databases to find novel, structurally diverse molecules that are also likely to be ROCK inhibitors.[25]

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a modeling technique that aims to find a statistically significant correlation between the chemical properties of a series of compounds and their biological activity.[26][27]

-

Causality & Application: For a series of 5-(piperidin-4-yl)isoquinoline analogs with known ROCK1 inhibitory activities (e.g., IC50 values), a QSAR model can be built.[28] This involves calculating various molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic properties) for each compound and using statistical methods to create an equation that relates these descriptors to activity. The resulting model can then be used to predict the activity of new, yet-to-be-synthesized analogs, helping to prioritize the most promising candidates for synthesis.[3][29]

Conclusion and Authoritative Grounding

This guide has detailed an integrated, multi-step in silico workflow for characterizing the interactions of 5-(piperidin-4-yl)isoquinoline derivatives with protein kinase targets, using ROCK1 as an exemplar. By progressing logically from high-quality target and ligand preparation to molecular docking, and then validating the resulting complex with molecular dynamics simulations, researchers can build a high-confidence model of molecular recognition. Furthermore, ligand-based methods like pharmacophore modeling and QSAR provide powerful complementary approaches for lead discovery and optimization.

It is imperative to recognize that computational models are hypotheses. The ultimate validation of these in silico predictions must come from experimental testing. The insights gained from the modeling process—identifying key interactions and predicting the activity of novel compounds—serve to guide and prioritize these experimental efforts, thereby creating a synergistic cycle of design, prediction, and validation that accelerates the entire drug discovery process.

References

-

Title: Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction Source: MDPI URL: [Link]

-

Title: AutoDock Vina: Molecular docking program Source: Autodock Vina 1.2.0 documentation URL: [Link]

-

Title: Theoretical and experimental studies of the isomeric protonation in solution for a prototype aliphatic ring containing two nitrogens Source: PMC - PubMed Central URL: [Link]

-

Title: The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl] Source: PubMed URL: [Link]

-

Title: 2ETR: Crystal Structure of ROCK I bound to Y-27632 Source: RCSB PDB URL: [Link]

-

Title: A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma Source: Neovarsity URL: [Link]

-

Title: Protein-Ligand Complex - MD Tutorials Source: GROMACS Tutorial URL: [Link]

-

Title: Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial Source: YouTube URL: [Link]

-

Title: Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases Source: ACS Publications URL: [Link]

-

Title: Quantitative structure–activity relationship Source: Wikipedia URL: [Link]

-

Title: AutoDock Tutorial- Part 4. Preparing Ligand for Docking Source: YouTube URL: [Link]

-

Title: Protein-Protein Docking Tutorial Source: Meiler Lab URL: [Link]

-

Title: Isoquinoline Source: Wikipedia URL: [Link]

-

Title: 3NDM: Crystal structure of Rho-Associated Protein Kinase (ROCK1) with a potent isoquinolone derivative Source: RCSB PDB URL: [Link]

-

Title: AutoDock Vina Source: The Scripps Research Institute URL: [Link]

-

Title: ROCK1 Source: Wikipedia URL: [Link]

-

Title: Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2 Source: PubMed URL: [Link]

-

Title: ROCK | ROCK pathway | ROCK inhibitors Source: Adooq Bioscience URL: [Link]

-

Title: MDSIM/gromacs-tutorials/Protein-Ligand-Complex/README.md Source: GitHub URL: [Link]

-

Title: Fundamentals of QSAR Modeling: Basic Concepts and Applications Source: NIH URL: [Link]

-

Title: Session 4: Introduction to in silico docking Source: EMBL-EBI URL: [Link]

-

Title: How to Perform Molecular Docking with AutoDock Vina Source: YouTube URL: [Link]

-

Title: Visualizing protein-protein docking using PyMOL Source: The Bioinformatics Manual - Medium URL: [Link]

-

Title: Basic docking Source: Autodock Vina 1.2.0 documentation - Read the Docs URL: [Link]

-

Title: What is the significance of QSAR in drug design? Source: Patsnap Synapse URL: [Link]

-

Title: ROCK1 - Rho-associated protein kinase 1 - Homo sapiens (Human) Source: UniProtKB | UniProt URL: [Link]

-

Title: GROMACS Tutorial - Protein-Ligand Complex Source: GROMACS Tutorials by Justin A. Lemkul, Ph.D. URL: [Link]

-

Title: Molecular Docking: A powerful approach for structure-based drug discovery Source: PMC - PubMed Central URL: [Link]

-

Title: New piperidine derivatives. Studies in silico on α7 nicotinic acetylcholine receptors Source: Sciforum URL: [Link]

-

Title: Pharmacophore approaches in protein kinase inhibitors design Source: Baishideng Publishing Group URL: [Link]

-

Title: Piperidine Source: PubChem - NIH URL: [Link]

-

Title: Quantum QSAR for drug discovery Source: arXiv URL: [Link]

-

Title: Protein-ligand docking Source: Galaxy Training! URL: [Link]

-

Title: Gene Result ROCK1 Rho associated coiled-coil containing protein kinase 1 Source: NCBI URL: [Link]

-

Title: Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1 Source: YouTube URL: [Link]

-

Title: fiu-docking-tutorial.pdf Source: Florida International University URL: [Link]

-

Title: Ligand docking and binding site analysis with PyMOL and Autodock/Vina Source: PMC - NIH URL: [Link]

-

Title: The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif Source: NIH URL: [Link]

-

Title: Dockingpie - PyMOL Wiki Source: PyMOL Wiki URL: [Link]

-

Title: Discovery of potential Aurora-A kinase inhibitors by 3D QSAR pharmacophore modeling, virtual screening, docking, and MD simulation studies Source: Taylor & Francis URL: [Link]

-

Title: How to calculate protein-protein interactions in PyMol? Source: YouTube URL: [Link]

Sources

- 1. The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. adooq.com [adooq.com]

- 3. What is the significance of QSAR in drug design? [synapse.patsnap.com]

- 4. ROCK1 - Wikipedia [en.wikipedia.org]

- 5. rcsb.org [rcsb.org]

- 6. ROCK1 Rho associated coiled-coil containing protein kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. medium.com [medium.com]

- 9. meilerlab.org [meilerlab.org]

- 10. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 11. sciforum.net [sciforum.net]

- 12. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Isoquinoline - Wikipedia [en.wikipedia.org]

- 14. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 15. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]

- 16. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 17. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 18. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protein-Ligand Complex [mdtutorials.com]

- 20. m.youtube.com [m.youtube.com]

- 21. youtube.com [youtube.com]

- 22. Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction [mdpi.com]

- 23. Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. wjgnet.com [wjgnet.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. neovarsity.org [neovarsity.org]

- 27. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 28. Quantum QSAR for drug discovery [arxiv.org]

- 29. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

The Advent of 5-(Piperidin-4-yl)isoquinoline and its Derivatives: A Technical Guide to a New Frontier in Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of biologically active compounds. This technical guide delves into the discovery and history of 5-(Piperidin-4-yl)isoquinoline and its closely related analogs, with a particular focus on the pioneering Rho-kinase (ROCK) inhibitor, fasudil. We will explore the seminal discovery of isoquinoline sulfonamides as potent kinase inhibitors, trace the synthetic evolution of this class of compounds, and elucidate the intricate structure-activity relationships that govern their therapeutic efficacy. This guide will further provide detailed experimental protocols for their synthesis, in vitro characterization, and in vivo evaluation, offering a comprehensive resource for researchers in the field of drug discovery and development.

Genesis of a New Inhibitor Class: The Isoquinoline Sulfonamide Backbone

The journey towards understanding the therapeutic potential of 5-substituted isoquinolines began not with a direct focus on this specific scaffold, but through broader investigations into protein kinase inhibitors. A pivotal moment in this discovery narrative occurred in 1984, when a team of Japanese researchers led by Hiroyoshi Hidaka first described a series of isoquinoline sulfonamide derivatives as potent inhibitors of protein kinases.[1] This seminal work established the isoquinoline sulfonamide core as a viable pharmacophore for targeting the ATP-binding site of kinases, a discovery that would lay the groundwork for the development of numerous kinase inhibitors, including the first to be approved for clinical use, fasudil.[1][2]

The initial studies from Hidaka's group demonstrated that modifications to the isoquinoline and sulfonamide moieties could modulate both the potency and selectivity of these compounds against different kinases. This opened the door for extensive medicinal chemistry efforts to optimize this novel class of inhibitors for various therapeutic applications.

Synthetic Pathways to the Core Scaffold

The synthesis of the 5-(piperidin-4-yl)isoquinoline core and its analogs relies on established and versatile methods for constructing the isoquinoline ring system and subsequently introducing the sulfonamide and piperidine functionalities.

Construction of the Isoquinoline Ring

Several classical methods can be employed for the synthesis of the isoquinoline nucleus. One of the most common is the Bischler-Napieralski reaction , which involves the cyclization of a β-phenylethylamine derivative.[3]

General Workflow for Isoquinoline Synthesis via Bischler-Napieralski Reaction:

Caption: Bischler-Napieralski isoquinoline synthesis workflow.

Introduction of the 5-Sulfonyl Chloride Moiety

A key step in the synthesis of this class of inhibitors is the introduction of a sulfonyl chloride group at the 5-position of the isoquinoline ring. This is typically achieved through chlorosulfonation of the parent isoquinoline.

Experimental Protocol: Synthesis of Isoquinoline-5-sulfonyl Chloride

-

Reaction Setup: To a cooled (0 °C) and stirred solution of isoquinoline in a suitable solvent (e.g., chloroform), add chlorosulfonic acid dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield isoquinoline-5-sulfonyl chloride.

Sulfonamide Formation and Piperidine Coupling

The final step involves the reaction of the isoquinoline-5-sulfonyl chloride with the desired amine, in this case, a piperidine derivative.

Experimental Protocol: Synthesis of 5-(Piperidin-4-ylsulfonyl)isoquinoline

-

Reaction Setup: Dissolve isoquinoline-5-sulfonyl chloride in a suitable anhydrous solvent (e.g., dichloromethane) and cool to 0 °C.

-

Amine Addition: Add a solution of 4-aminopiperidine (typically with a protected amine group, e.g., Boc-protected) and a base (e.g., triethylamine) in the same solvent dropwise to the cooled solution.

-

Reaction and Work-up: Allow the reaction to proceed at room temperature until completion (monitored by TLC). The reaction mixture is then washed sequentially with dilute acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

-

Deprotection (if necessary): If a protecting group was used on the piperidine nitrogen, it is removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group).

-

Purification: The final product is purified by column chromatography or recrystallization to yield the desired 5-(Piperidin-4-ylsulfonyl)isoquinoline.

Mechanism of Action: Targeting the Rho-Kinase (ROCK) Signaling Pathway

The primary therapeutic target of fasudil and its analogs is Rho-associated coiled-coil containing protein kinase (ROCK).[4] ROCK is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton. The Rho/ROCK signaling pathway is implicated in a wide array of cellular processes, including smooth muscle contraction, cell adhesion, motility, and proliferation.[5]

The ROCK Signaling Cascade and Point of Inhibition:

Caption: Simplified ROCK signaling pathway and the inhibitory action of fasudil.

By inhibiting ROCK, these compounds prevent the phosphorylation of myosin light chain phosphatase, leading to an increase in its activity. This, in turn, results in the dephosphorylation of the myosin light chain, causing smooth muscle relaxation and vasodilation. This mechanism of action is central to the therapeutic effects of fasudil in conditions such as cerebral vasospasm following subarachnoid hemorrhage.[4]

Structure-Activity Relationship (SAR) of Isoquinoline-5-Sulfonamide ROCK Inhibitors

The potency and selectivity of isoquinoline-5-sulfonamide derivatives as ROCK inhibitors are highly dependent on the nature of the substituents on both the isoquinoline ring and the sulfonamide nitrogen.

| Compound | R Group (on Sulfonamide) | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Reference |

| Fasudil (HA-1077) | Homopiperazine | 1900 | 158 | [5] |

| Y-27632 | (R)-(+)-trans-4-(1-Aminoethyl)cyclohexane | 220 | 300 | [5] |

| H-1152P | (S)-(+)-2-Methyl-1-homopiperazine | 1.6 (Ki) | - | [6] |

| LASSBio-2065 | N-methylated N-sulphonylhydrazone | 3100 | 3800 | [6] |

Key SAR Insights:

-

The Isoquinoline Moiety: The isoquinoline ring is crucial for binding to the ATP pocket of the ROCK enzyme. Modifications to this ring can significantly impact potency.

-

The Sulfonamide Linker: The sulfonamide group acts as a key hydrogen bond donor and acceptor, anchoring the inhibitor within the active site.

-

The Amine Substituent: The nature of the amine group attached to the sulfonamide is a critical determinant of both potency and selectivity. The development of fasudil, with its homopiperazine ring, and subsequent analogs with different cyclic amines, highlights the importance of this region for optimizing interactions with the enzyme.[6] The introduction of chirality, as seen in H-1152P, can lead to a significant increase in potency.[6]

In Vitro and In Vivo Evaluation

The characterization of novel 5-(piperidin-4-yl)isoquinoline derivatives and their analogs requires a battery of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic efficacy.

In Vitro Assays

Biochemical Kinase Assay Protocol (General):

-

Reaction Components: Prepare a reaction mixture containing recombinant ROCK enzyme, a suitable substrate (e.g., Myelin Basic Protein or a synthetic peptide), and ATP in a kinase assay buffer.

-

Inhibitor Addition: Add varying concentrations of the test compound to the reaction mixture.

-

Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration.

-

Detection: Quantify the extent of substrate phosphorylation. This can be achieved using various methods, such as radiometric assays (incorporation of ³²P-ATP), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA) that recognize the phosphorylated substrate.[7][8][9][10][11]

-

Data Analysis: Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assays:

Cellular assays are essential to confirm that the compound can penetrate cell membranes and inhibit ROCK activity in a physiological context. A common method is to measure the phosphorylation status of downstream ROCK substrates, such as the Myosin Light Chain (MLC), in cultured cells (e.g., vascular smooth muscle cells) using Western blotting.

Workflow for Western Blot Analysis of MLC Phosphorylation:

Caption: Western blot workflow for assessing ROCK inhibition.

In Vivo Models

Animal models are crucial for evaluating the pharmacokinetic properties and therapeutic efficacy of ROCK inhibitors in disease states.

Animal Models of Cerebral Vasospasm:

The "two-hemorrhage" model in canines is a frequently used model to mimic the delayed cerebral vasospasm observed after subarachnoid hemorrhage in humans.[4] In this model, autologous blood is injected into the cisterna magna on two separate occasions to induce vasospasm, which can then be treated with the test compound.[4]

Animal Models of Hypertension:

Various animal models are used to study hypertension, including genetically hypertensive strains (e.g., spontaneously hypertensive rats - SHR) and models where hypertension is induced pharmacologically (e.g., by continuous infusion of angiotensin II) or surgically (e.g., renal artery stenosis).[12][13][14][15] These models allow for the assessment of the blood pressure-lowering effects of ROCK inhibitors.[12][13][14][15]

Bioanalytical Methods for Quantification

Accurate quantification of 5-(piperidin-4-yl)isoquinoline derivatives in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[16][17][18][19]

Validated LC-MS/MS Method for Fasudil in Human Plasma:

A validated method for the quantification of fasudil and its active metabolite, hydroxyfasudil, in human plasma has been reported.[16] The method involves protein precipitation for sample preparation, followed by separation on a C18 column and detection by tandem mass spectrometry in the multiple reaction monitoring (MRM) mode.[16]

Key Validation Parameters for Bioanalytical Methods:

-

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

-

Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Clinical Development and Future Perspectives

Fasudil is approved for clinical use in Japan and China for the treatment of cerebral vasospasm following subarachnoid hemorrhage.[8] Its efficacy in this indication has validated ROCK as a therapeutic target. The therapeutic potential of ROCK inhibitors is being explored in a wide range of other diseases, including pulmonary hypertension, glaucoma, and neurodegenerative disorders. The continued exploration of the structure-activity relationships of 5-(piperidin-4-yl)isoquinoline and related scaffolds will undoubtedly lead to the development of next-generation ROCK inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

References

-

Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Pharmapproach. [Link]

- Knight ZA, Shokat KM. Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B. Bioorg Med Chem Lett. 2007;17(24):6812-6816. doi:10.1016/j.bmcl.2007.10.019

-

BIO-Analytical Method Development and Validation By LC/MS/MS Technique. Journal of Neonatal Surgery. [Link]

- Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. 2022;27(23):8533. Published 2022 Dec 1. doi:10.3390/molecules27238533

- Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics. J Med Chem. 2021;64(22):16297-16313. doi:10.1021/acs.jmedchem.1c01592

- In vivo animal models of cerebral vasospasm: a review. J Neurosurg. 2005;103(6):945-956. doi:10.3171/jns.2005.103.6.0945

- Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. J Enzyme Inhib Med Chem. 2018;33(1):1133-1144. doi:10.1080/14756366.2018.1485600

- 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. J Braz Chem Soc. 2023;34(1):1-20.

-

In vitro kinase assay. protocols.io. [Link]

- Simultaneous quantitative analysis of fasudil and its active metabolite in human plasma by liquid chromatography electro-spray tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2010;878(7-8):689-694. doi:10.1016/j.jchromb.2010.01.018

-

Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Stanford University Mass Spectrometry. [Link]

- Animal Models of Hypertension: A Scientific Statement From the American Heart Association. Hypertension. 2018;72(6):e69-e90. doi:10.1161/HYP.0000000000000090

-

96-well ROCK Activity Assay Kit. Cell Biolabs, Inc. [Link]

- Quinoline- and isoquinoline-sulfonamide derivatives of LCAP as potent CNS multi-receptor-5-HT1A/5-HT2A/5-HT7 and D2/D3/D4-agents: the synthesis and pharmacological evaluation. Bioorg Med Chem. 2012;20(4):1543-1557. doi:10.1016/j.bmc.2011.12.056

-

Special Issue : Animal Models for Study of Pathophysiological Mechanisms of Hypertension and Its Complications. Int J Mol Sci. [Link]

- Assay Development for Protein Kinase Enzymes. In: Probe Reports from the NIH Molecular Libraries Program. Bethesda (MD)

- LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. J Anal Bioanal Tech. 2011;S4:001. doi:10.4172/2155-9872.S4-001

- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. 2021;26(11):3259. Published 2021 May 28. doi:10.3390/molecules26113259

- Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria. Nat Commun. 2022;13(1):3288. Published 2022 Jun 8. doi:10.1038/s41467-022-30969-9

- Preparation of Substituted Quinolinyl and Isoquinolinyl Sulfonyl Chlorides for the Synthesis of Novel Sulfonamides. Molecules. 2013;18(1):1120-1137. Published 2013 Jan 18. doi:10.3390/molecules18011120

- A Versatile Synthesis of Substituted Isoquinolines. Org Lett. 2012;14(23):6028-6031. doi:10.1021/ol302927z

- Cognitive Dysfunction and Dementia in Animal Models of Hypertension. Curr Hypertens Rep. 2016;18(10):76. doi:10.1007/s11906-016-0685-7

- Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. J Taibah Univ Med Sci. 2023;18(6):1343-1351. doi:10.1016/j.jtumed.2023.05.004

-

ROCK1 Kinase Assay Kit. BPS Bioscience. [Link]

- Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as Catalyst. Synth Commun. 2015;45(2):272-279.

- Mouse models of cerebral injury and cognitive impairment in hypertension. J Cereb Blood Flow Metab. 2021;41(3):475-490. doi:10.1177/0271678X20968942

Sources

- 1. Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo animal models of cerebral vasospasm: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. In vitro kinase assay [protocols.io]

- 9. cellbiolabs.com [cellbiolabs.com]

- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biomedicines | Special Issue : Animal Models for Study of Pathophysiological Mechanisms of Hypertension and Its Complications [mdpi.com]

- 14. Cognitive Dysfunction and Dementia in Animal Models of Hypertension | Neupsy Key [neupsykey.com]

- 15. Mouse models of cerebral injury and cognitive impairment in hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Simultaneous quantitative analysis of fasudil and its active metabolite in human plasma by liquid chromatography electro-spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mass-spec.stanford.edu [mass-spec.stanford.edu]

- 18. researchgate.net [researchgate.net]

- 19. japsonline.com [japsonline.com]

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-(Piperidin-4-yl)isoquinoline Analogs

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of biologically active compounds.[1][2] Its fusion of a benzene and a pyridine ring creates a privileged structure that has been extensively explored for therapeutic applications, leading to the development of numerous drugs with activities ranging from anticancer and antimicrobial to cardiovascular and neuroprotective.[1][2][3] Within this vast chemical space, the 5-(Piperidin-4-yl)isoquinoline core has emerged as a particularly promising motif for the design of potent and selective modulators of various biological targets, most notably protein kinases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this important class of compounds, offering field-proven insights for researchers engaged in their development.

The Strategic Importance of the 5-(Piperidin-4-yl)isoquinoline Scaffold

The combination of the planar, aromatic isoquinoline ring system with the flexible, basic piperidine moiety at the C5 position creates a unique three-dimensional pharmacophore. This arrangement allows for diverse interactions with biological targets. The isoquinoline core can engage in π-π stacking, hydrogen bonding, and hydrophobic interactions within protein binding sites, while the piperidine ring provides a key basic nitrogen atom for salt-bridge formation and an anchor point for a variety of substituents that can probe different regions of a binding pocket. This inherent versatility has made the 5-(Piperidin-4-yl)isoquinoline scaffold a fertile ground for the discovery of potent enzyme inhibitors.

Deconstructing the Structure-Activity Landscape: A Tale of Two Rings

The biological activity of 5-(Piperidin-4-yl)isoquinoline analogs is exquisitely sensitive to structural modifications on both the isoquinoline and piperidine rings. Understanding these nuances is critical for rational drug design and lead optimization.

Modifications of the Isoquinoline Core: Fine-Tuning Potency and Selectivity

The isoquinoline ring system offers several positions for substitution, each with a distinct impact on the molecule's interaction with its biological target.

-

Substitution at the 1- and 3-positions: These positions are often crucial for establishing key interactions within the ATP-binding site of kinases. Small, hydrophobic groups or hydrogen bond donors/acceptors at these positions can significantly influence potency and selectivity.

-

Modifications at the 4-position: While less frequently explored, substitution at the C4-position can impact the overall conformation of the molecule and its interaction with the solvent-exposed regions of the binding pocket.

-

Aromatic Ring Substituents (Positions 6, 7, and 8): The benzene portion of the isoquinoline core provides a handle for modulating physicochemical properties such as solubility and metabolic stability. Electron-donating or -withdrawing groups in these positions can also influence the electronic nature of the aromatic system, thereby affecting binding affinity. For instance, in some kinase inhibitor series, methoxy or chloro substituents at the 7-position have been shown to enhance potency.

The Pivotal Role of the Piperidine Moiety: A Gateway to Diverse Interactions

The piperidine ring is not merely a linker; it is an active participant in molecular recognition and a key determinant of the pharmacological profile of these analogs.

-

The Piperidine Nitrogen (N1'): The basicity of the piperidine nitrogen is a critical parameter. It often forms a crucial salt bridge with an acidic residue (e.g., aspartate or glutamate) in the target protein. N-alkylation or acylation of this nitrogen can be used to modulate basicity and introduce new interaction points. For example, the addition of a small alkyl group can enhance van der Waals interactions, while larger, more functionalized groups can extend into adjacent pockets.

-

Substitution at the 4'-position of the Piperidine Ring: This position is a primary vector for exploring the SAR of this scaffold. Attaching various substituents here allows for the probing of different sub-pockets of the binding site. The nature of this substituent—its size, shape, and electronic properties—can dramatically alter the compound's activity and selectivity profile. For instance, in the context of Rho-kinase (ROCK) inhibitors, aromatic or heteroaromatic rings at this position have been shown to be beneficial for potency.

Quantitative Structure-Activity Relationship (QSAR) Insights

To illustrate the practical application of these SAR principles, consider the following hypothetical data for a series of 5-(Piperidin-4-yl)isoquinoline analogs targeting a generic protein kinase.

| Compound ID | R1 (Isoquinoline) | R2 (Piperidine N1') | R3 (Piperidine C4') | Kinase IC50 (nM) |

| 1a | H | H | H | 500 |

| 1b | 1-CH3 | H | H | 250 |

| 1c | H | CH3 | H | 400 |

| 1d | H | H | Phenyl | 50 |

| 1e | 1-CH3 | H | Phenyl | 25 |

| 1f | H | CH3 | Phenyl | 60 |

| 1g | H | H | 4-Fluorophenyl | 30 |

| 1h | H | H | 3-Pyridyl | 45 |

Analysis of the data reveals several key trends:

-

Impact of Isoquinoline Substitution: The introduction of a methyl group at the 1-position of the isoquinoline ring (compare 1a to 1b , and 1d to 1e ) consistently leads to a 2-fold increase in potency, suggesting a favorable hydrophobic interaction in this region of the binding pocket.

-

Piperidine N-Alkylation: Methylation of the piperidine nitrogen (compare 1a to 1c , and 1d to 1f ) results in a slight decrease in activity. This could be due to a slight misalignment of the crucial salt bridge or minor steric hindrance.

-

Dominance of the C4'-Substituent: The most dramatic increase in potency comes from the introduction of an aromatic ring at the 4'-position of the piperidine (compare 1a to 1d ). A simple phenyl group leads to a 10-fold improvement in activity.

-

Exploring the C4'-Aryl Pocket: Further modification of the C4'-phenyl ring reveals that electron-withdrawing substituents, such as fluorine at the 4-position (1g ), can further enhance potency. The activity of the 3-pyridyl analog (1h ) suggests that a hydrogen bond acceptor in this region is also well-tolerated.

Visualizing the SAR: A Conceptual Framework

To better conceptualize the key structural features and their impact on activity, a pharmacophore model can be constructed.

Caption: Key pharmacophoric features of 5-(Piperidin-4-yl)isoquinoline analogs.

Experimental Protocols: A Self-Validating System

The synthesis and biological evaluation of these analogs require robust and reproducible methodologies.

General Synthetic Workflow

The synthesis of 5-(Piperidin-4-yl)isoquinoline analogs typically involves a convergent strategy, where the isoquinoline core and the substituted piperidine are prepared separately and then coupled.

Sources

The Therapeutic Potential of Piperidinyl-Substituted Isoquinolines: A Technical Guide for Drug Discovery Professionals

Introduction: The Isoquinoline Scaffold as a Privileged Motif in Medicinal Chemistry

The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone in the architecture of a vast number of biologically active compounds.[1][2] Its rigid structure provides a well-defined three-dimensional arrangement for substituent groups, making it an ideal scaffold for designing molecules that can interact with high specificity and affinity with biological targets.[1] The isoquinoline framework is found in numerous natural alkaloids with potent pharmacological activities, including the analgesic morphine and the vasodilator papaverine.[3] In modern drug discovery, synthetic isoquinoline derivatives have been extensively explored, leading to the development of therapeutic agents across a wide range of disease areas, including oncology, infectious diseases, and neurology.[1][4]

This technical guide will delve into the burgeoning field of piperidinyl-substituted isoquinolines, a class of compounds that marries the privileged isoquinoline scaffold with the versatile piperidine ring. The incorporation of a piperidine moiety can significantly influence the physicochemical and pharmacological properties of the parent isoquinoline, often enhancing solubility, metabolic stability, and receptor affinity.[4] Due to the scarcity of public domain data on the specific molecule 5-(Piperidin-4-yl)isoquinoline, this guide will adopt a broader perspective, exploring the synthesis, biological activities, and therapeutic potential of the wider class of piperidinyl-substituted isoquinolines. Through this exploration, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the design principles and therapeutic opportunities presented by this promising chemical space.

I. The Strategic Incorporation of the Piperidine Moiety

The piperidine ring is one of the most prevalent nitrogen-containing heterocycles in approved drugs. Its inclusion in a molecule can impart several advantageous properties:

-

Modulation of Physicochemical Properties: The basic nitrogen atom of the piperidine ring can be protonated at physiological pH, enhancing aqueous solubility and allowing for salt formation, which is often beneficial for drug formulation.

-

Introduction of a Key Pharmacophoric Element: The piperidine ring can serve as a rigid scaffold to orient functional groups in a specific spatial arrangement, facilitating precise interactions with biological targets. It can also act as a key binding element itself, participating in hydrogen bonding or ionic interactions.

-

Fine-Tuning of Pharmacokinetics: The metabolic stability of a drug candidate can be influenced by the substitution pattern on the piperidine ring. Furthermore, the piperidine moiety can affect the molecule's ability to cross biological membranes, including the blood-brain barrier.

The combination of the planar, aromatic isoquinoline core with the flexible, saturated piperidine ring creates a unique structural motif with significant potential for generating novel therapeutic agents.

II. Therapeutic Applications of Piperidinyl-Substituted Isoquinolines

The versatility of the piperidinyl-isoquinoline scaffold is reflected in the diverse range of biological activities exhibited by its derivatives. This section will explore some of the key therapeutic areas where these compounds have shown promise.

A. Oncology

The development of novel anticancer agents is a major focus of research into isoquinoline derivatives.[4] Their mechanisms of action are varied and can include the inhibition of key signaling pathways, induction of apoptosis, and interference with microtubule polymerization.[4]

One notable area of investigation is the development of Topoisomerase I (Topo I) inhibitors.[4] Topo I is a crucial enzyme involved in DNA replication and repair, and its inhibition can lead to cancer cell death.[4] While no specific 5-(Piperidin-4-yl)isoquinoline Topo I inhibitors were identified in the literature, the presence of a basic side chain, such as a piperidine, is a common feature in many Topo I inhibitors, as it can facilitate interactions with the DNA-enzyme complex.[4]

Another important target in oncology is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a central role in cell growth, proliferation, and survival.[4] Several isoquinoline derivatives have been shown to inhibit this pathway.[4] The piperidine moiety in such inhibitors can be crucial for binding to the active site of the kinase.

Experimental Protocol: General Synthesis of C4-Substituted Piperidinyl-Isoquinolines

A common strategy for the synthesis of C4-substituted isoquinolines involves a Heck reaction using a commercially available 4-bromoisoquinoline as the starting material.[5] This can be followed by modification of the introduced side chain to incorporate the piperidine moiety.

Step 1: Heck Reaction

-

To a solution of 4-bromoisoquinoline in a suitable solvent (e.g., toluene), add an acrylate ester (e.g., methyl acrylate), a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine).[5]

-

Heat the reaction mixture under an inert atmosphere (e.g., argon) until the starting material is consumed (monitored by TLC).[5]

-

Cool the reaction to room temperature, and purify the resulting α,β-unsaturated ester by column chromatography.[5]

Step 2: Amide Formation

-

Hydrolyze the ester obtained in Step 1 to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).

-

Couple the resulting carboxylic acid with a desired piperidine derivative (e.g., 4-aminopiperidine) using a standard peptide coupling reagent (e.g., HATU, HOBt, and a base like DIPEA) in an appropriate solvent (e.g., DMF).

-

Purify the final piperidinyl-substituted isoquinoline derivative by column chromatography or recrystallization.[5]

Diagram: PI3K/Akt/mTOR Signaling Pathway

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a key target for anticancer drug development.

B. Infectious Diseases

The isoquinoline scaffold is present in a number of natural and synthetic compounds with antimicrobial and antiviral properties.[3] The addition of a piperidine ring can enhance the antimicrobial spectrum and potency of these compounds.

A study on piperidinyl tetrahydrothieno[2,3-c]isoquinolines revealed that these compounds exhibit promising antibacterial and antifungal activities.[6] The synthesis of these molecules involved a multi-step reaction sequence, highlighting the chemical tractability of the isoquinoline core for generating diverse libraries of compounds for antimicrobial screening.[6] The authors of the study suggest that these compounds could be valuable leads for the development of new antimicrobial agents to combat drug-resistant pathogens.[6]

In the realm of antiviral research, isoquinoline alkaloids have been shown to interfere with viral replication pathways.[4] While specific examples of piperidinyl-isoquinolines as antiviral agents are not abundant in the reviewed literature, the structural motif holds potential for the design of novel antiviral drugs.

C. Central Nervous System (CNS) Disorders

The ability of small molecules to cross the blood-brain barrier is a critical requirement for drugs targeting the CNS. The physicochemical properties of piperidinyl-isoquinolines can be tailored to enhance brain penetration.

Derivatives of tetrahydroisoquinoline, a reduced form of isoquinoline, have been investigated for their potential in treating neurodegenerative diseases like Parkinson's disease. The isoquinuclidine ring system, which can be viewed as a rigid analog of a piperidine, has been incorporated into molecules targeting CNS receptors.[7] For example, isoquinuclidine analogs of haloperidol have been synthesized and shown to bind to dopamine D2 receptors, a key target in the treatment of psychosis.[7]

III. Synthetic Strategies for Piperidinyl-Substituted Isoquinolines

The construction of piperidinyl-substituted isoquinolines can be achieved through various synthetic routes. The choice of strategy often depends on the desired substitution pattern on both the isoquinoline and piperidine rings.

Key Synthetic Approaches:

-

Classical Isoquinoline Syntheses: Methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions can be employed to construct the isoquinoline core, with the piperidine moiety being introduced either before or after the cyclization step.[2][8]

-